1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Overview
Description
“1-(2,4-Dihydroxy-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O3 . It is also known by other names such as Acetophenone, 2’,4’-dihydroxy-; β-Resacetophenone; Resacetophenone; Resoacetophenone; 2,4-Dihydroxyacetophenone; 2’,4’-Dihydroxyacetophenone; 4-Acetylresorcinol; Resorcinol, 4-acetyl-; beta-Resacetophenone; 1-Acetylbenzene-2,4-diol; 4-Acetyl-1,3-benzenediol .
Synthesis Analysis
The synthesis of “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be achieved through various methods. One method involves the use of aluminum (III) chloride and lithium aluminium tetrahydride in tetrahydrofuran . Another method involves the use of hydrogen chloride and acetic acid with zinc at 80 - 85℃ .Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be represented by the InChI string: InChI=1S/C9H10O3/c1-5(10)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be varied. For instance, it can undergo a reaction with boron trifluoride diethyl etherate at 80℃ . It can also react with potassium carbonate in acetone .Scientific Research Applications
Application 1: Tyrosinase Inhibition
- Summary of the Application: This compound has been identified as a potent inhibitor of tyrosinase, an enzyme that is involved in the production of melanin. It was found in the medicinal plant Dianella ensifolia .
- Methods of Application: The compound was isolated from a plant extract library and tested for its ability to inhibit mushroom tyrosinase. The inhibition was found to be competitive and reversible .
- Results or Outcomes: The compound was found to be 22 times more potent than Kojic acid in inhibiting murine tyrosinase. It also demonstrated the ability to suppress melanin production in both cultured melanocytes and reconstructed skin without adverse side effects .
Application 2: Chemo Selective Benzylation
- Summary of the Application: This compound has been used in the chemo selective benzylation process, which resulted in the 4-benzyloxy derivative .
- Results or Outcomes: The outcome of the process is the 4-benzyloxy derivative of the compound .
Application 3: Antioxidant Properties
- Summary of the Application: This compound, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is known to have antioxidant properties and can scavenge free radicals .
- Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized and their antioxidant abilities were evaluated by scavenging the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ +), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .
- Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
Application 4: Chemical Synthesis
- Summary of the Application: This compound is used in the synthesis of various other compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes: The outcome of the process is the synthesis of various other compounds .
Application 5: Synthesis of Derivatives
- Summary of the Application: This compound is used in the synthesis of various other compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes: The outcome of the process is the synthesis of various other compounds .
Application 6: Antioxidant Activity
- Summary of the Application: This compound, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is known to have antioxidant properties and can scavenge free radicals .
- Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized and their antioxidant abilities were evaluated by scavenging the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ +), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .
- Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-8(11)4-3-7(6(2)10)9(5)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLZBUHQPQFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343776 | |
Record name | 1-(2,4-Dihydroxy-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)ethanone | |
CAS RN |
10139-84-1 | |
Record name | 1-(2,4-Dihydroxy-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-Dihydroxy-3'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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